BenchChemオンラインストアへようこそ!

Bergamottin

CYP3A4 Inhibition Drug Metabolism Mechanism-Based Inactivation

Bergamottin (5-geranyloxypsoralen) is the definitive tool for CYP3A4 inhibition studies modeling the 'grapefruit juice effect.' Unlike 6',7'-dihydroxybergamottin, it exhibits substrate-dependent reversible inhibition and distinct microsomal protein binding. Critically, OECD-validated assays confirm bergamottin is non-phototoxic—unlike 5-MOP or psoralen—enabling safer development of topical therapeutics, cosmetics, and fragrances. With IC₅₀ <5 µM in LNCaP prostate cancer cells, and BER-SLN formulation yielding 3.9× Cmax enhancement, bergamottin is also the superior choice for preclinical oncology. As the primary chemotaxonomic marker of genuine Italian bergamot oil, it is essential for UPLC-MS/MS authenticity testing. Procure the specific furanocoumarin your protocol demands.

Molecular Formula C21H22O4
Molecular Weight 338.4 g/mol
CAS No. 482-46-2
Cat. No. B15577138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBergamottin
CAS482-46-2
Molecular FormulaC21H22O4
Molecular Weight338.4 g/mol
Structural Identifiers
InChIInChI=1S/C21H22O4/c1-14(2)5-4-6-15(3)9-11-24-21-16-7-8-20(22)25-19(16)13-18-17(21)10-12-23-18/h5,7-10,12-13H,4,6,11H2,1-3H3/b15-9+
InChIKeyDBMJZOMNXBSRED-OQLLNIDSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bergamottin (CAS 482-46-2): A Procurement-Focused Baseline for Grapefruit-Derived Furanocoumarin Research


Bergamottin (5-geranyloxypsoralen) is a natural furanocoumarin primarily found in grapefruit juice and bergamot oil [1]. It is a well-documented mechanism-based inactivator of cytochrome P450 3A4 (CYP3A4) and a key contributor to the 'grapefruit juice effect' on drug metabolism [2]. Its procurement is critical for studies investigating drug-food interactions, CYP enzyme inhibition kinetics, and the development of anticancer therapeutics, as its distinct lipophilic structure and specific activity profile differentiate it from other furanocoumarin analogs [3].

Why Generic Furanocoumarin Substitution Fails for Bergamottin-Specific Research and Development


Indiscriminately substituting bergamottin with other furanocoumarins like 6',7'-dihydroxybergamottin (DHB), bergapten (5-MOP), or psoralen is scientifically unsound due to stark differences in their mechanism of CYP3A4 inhibition, phototoxic liability, and in vivo pharmacokinetic impact [1]. Bergamottin exhibits substrate-dependent reversible inhibition and distinct protein-binding characteristics compared to DHB, and unlike the highly phototoxic 5-MOP and psoralen, bergamottin is non-phototoxic, which is a critical safety and regulatory consideration for applications in food, cosmetic, or therapeutic development [2]. These quantifiable differences in potency, mechanism, and safety profile necessitate the procurement of bergamottin for studies where its specific pharmacological and toxicological identity is required.

Bergamottin (CAS 482-46-2): Quantitative Differentiation Evidence Against Key Analogs


CYP3A4 Inhibition: Substrate-Dependent Reversible Kinetics Differentiate Bergamottin from DHB

Bergamottin (BG) and 6',7'-dihydroxybergamottin (DHB) exhibit fundamentally different inhibitory kinetics against CYP3A4, a key enzyme in drug metabolism [1]. While DHB acts as a substrate-independent reversible inhibitor (Ki ≈ 0.8 µM), bergamottin's reversible inhibition is substrate-dependent [1]. For instance, its Ki for CYP3A4-mediated midazolam metabolism was determined to be 13 µM, which is 8-fold higher than its Ki for testosterone metabolism, highlighting a unique kinetic profile not shared by DHB [1]. Both compounds are mechanism-based inactivators, but bergamottin has a significantly higher KI (≈ 25 µM) compared to DHB (≈ 3 µM) [1].

CYP3A4 Inhibition Drug Metabolism Mechanism-Based Inactivation Grapefruit-Drug Interactions

In Vivo Drug Interaction: Bergamottin Uniquely Elevates Nifedipine AUC Compared to DHB and Bergaptol

An in vivo study in rats directly compared the effects of three grapefruit juice furanocoumarins—bergamottin (BG), 6',7'-dihydroxybergamottin (DHB), and bergaptol (BT)—on the pharmacokinetics of the model drug nifedipine [1]. Bergamottin was the only compound to significantly increase the systemic exposure of nifedipine, elevating the area under the plasma concentration-time curve (AUC) by 1.5-fold compared to the control group [1]. In contrast, DHB and bergaptol had no significant effect on nifedipine pharmacokinetics under the same experimental conditions [1].

In Vivo Pharmacokinetics Drug Interaction Nifedipine AUC Rat Model

Phototoxicity Profile: Bergamottin is Non-Phototoxic, a Critical Distinction from Psoralen, 5-MOP, and 8-MOP

Unlike several other furanocoumarins with known phototoxic liabilities, bergamottin demonstrates a non-phototoxic profile [1][2]. When tested using the validated OECD TG 432 in vitro 3T3 NRU phototoxicity test, bergamottin showed no phototoxic potential [2]. It was clearly negative at molar-adjusted concentrations that were >9-fold, >16-fold, and >36-fold higher than the concentrations required to induce phototoxicity with 8-methoxypsoralen (8-MOP), psoralen, and 5-methoxypsoralen (5-MOP), respectively [2].

Phototoxicity Photogenotoxicity Safety Assessment Cosmetics Furanocoumarins

Cellular Anticancer Activity: Bergamottin Demonstrates Sub-5 µM Potency in Prostate Cancer Cell Lines

Bergamottin exhibits potent, sub-5 µM growth inhibitory activity against human prostate cancer cell lines, a finding that supports its investigation as a potential anticancer lead compound [1]. In MTT assays, bergamottin reduced cell growth with IC₅₀ values of 2.4 µM in LNCaP cells and 4 µM in MDAPCa2b cells [1]. This activity is linked to downregulation of androgen receptor (AR) signaling, a key pathway in prostate cancer progression [1].

Anticancer Prostate Cancer Androgen Receptor Cell Cycle Arrest Apoptosis

Bioavailability Enhancement: SLN Formulation of Bergamottin Achieves 3.9-Fold Increase in Cmax

Bergamottin suffers from poor aqueous solubility and low oral bioavailability, a common limitation for furanocoumarins that hinders its in vivo applications [1]. A direct comparative pharmacokinetic study in rats demonstrated that encapsulating bergamottin in solid lipid nanoparticles (BER-SLNs) dramatically improves its pharmacokinetic profile [1]. The peak plasma concentration (Cmax) of bergamottin from the BER-SLN formulation was 52.16 ± 7.48 ng/mL, representing a 3.9-fold increase compared to 13.16 ± 5.60 ng/mL for pure, unformulated bergamottin [1].

Drug Delivery Nanotechnology Solid Lipid Nanoparticles Pharmacokinetics Bioavailability

Authentication Marker: Bergamottin is the Predominant Furanocoumarin in Italian Bergamot Oil

In a comprehensive UPLC-MS/MS analysis of commercial-scale Citrus essential oils, bergamottin was identified as the single most abundant individual furanocoumarin, and its highest concentration was found specifically in expressed oil of Italian bergamot (Citrus bergamia) [1]. This finding was part of the most extensive profiling of coumarins and furanocoumarins across 12 different Citrus species to date [1]. The distinct and elevated presence of bergamottin serves as a chemotaxonomic marker for the authentication and quality control of bergamot oil and can be used to discriminate it from other citrus oils and detect adulteration [1].

Authentication Metabolomics Quality Control Citrus Oil Chemotaxonomy

Validated Application Scenarios for Procured Bergamottin


Investigating Substrate-Dependent Mechanisms of CYP3A4 Inhibition and Drug-Drug Interactions

Procure bergamottin for in vitro and in vivo studies aiming to elucidate the precise mechanisms of CYP3A4 inhibition. As demonstrated by direct comparison with DHB, bergamottin exhibits substrate-dependent reversible inhibition kinetics and a unique microsomal protein binding profile [1]. This makes it the superior tool for modeling the complex 'grapefruit juice effect' on the metabolism of specific drugs like midazolam and testosterone, where its behavior differs fundamentally from other grapefruit furanocoumarins [1].

Developing Safe Furanocoumarin-Based Products for Topical or Cosmetic Use

Select bergamottin over other furanocoumarins like 5-MOP, 8-MOP, or psoralen when formulating products for human application where phototoxicity is a key safety concern. Direct comparative data from OECD-validated assays confirm that bergamottin is non-phototoxic at concentrations far exceeding those that cause phototoxicity with its structural analogs [2][3]. This evidence supports its preferential use in the development of safer topical therapeutics, cosmetics, or fragrances where UV exposure is a consideration.

Conducting In Vivo Pharmacology Studies for Anticancer Lead Development

Procure bergamottin for preclinical efficacy studies targeting androgen receptor (AR)-positive prostate cancer models. Bergamottin demonstrates potent antiproliferative activity with IC₅₀ values below 5 µM in LNCaP and MDAPCa2b cell lines [4]. For in vivo studies, the procurement or formulation of bergamottin as solid lipid nanoparticles (BER-SLNs) is a validated approach to overcome its poor oral bioavailability, as evidenced by a 3.9-fold increase in Cmax in pharmacokinetic studies [5].

Authenticating and Ensuring Quality of Bergamot (Citrus bergamia) Essential Oil

Use bergamottin as an analytical reference standard for the authentication and quality control of Italian bergamot oil. Extensive metabolomic profiling has identified bergamottin as the single most abundant furanocoumarin in this specific oil, making it a reliable chemotaxonomic marker [6]. Its quantification via UPLC-MS/MS is essential for verifying the authenticity of bergamot oil, detecting adulteration with cheaper citrus oils, and ensuring compliance with industry standards for flavor, fragrance, and nutraceutical products [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bergamottin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.